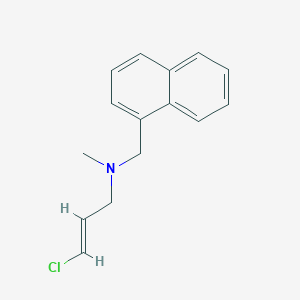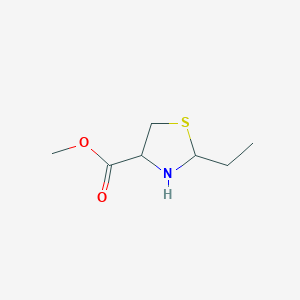![molecular formula C16H15NO3 B13911686 Methyl 3'-(acetylamino)[1,1'-biphenyl]-3-carboxylate CAS No. 893737-82-1](/img/structure/B13911686.png)
Methyl 3'-(acetylamino)[1,1'-biphenyl]-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3’-(acetylamino)[1,1’-biphenyl]-3-carboxylate is an organic compound with a complex structure that includes a biphenyl core substituted with an acetylamino group and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-(acetylamino)[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Acetylamino Group: The acetylamino group can be introduced through an acetylation reaction, where an amine group on the biphenyl core reacts with acetic anhydride.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid group on the biphenyl core with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of Methyl 3’-(acetylamino)[1,1’-biphenyl]-3-carboxylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 3’-(acetylamino)[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学研究应用
Methyl 3’-(acetylamino)[1,1’-biphenyl]-3-carboxylate has diverse applications in scientific research:
作用机制
The mechanism of action of Methyl 3’-(acetylamino)[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their activity. The biphenyl core can interact with hydrophobic pockets in proteins, affecting their conformation and function .
相似化合物的比较
Similar Compounds
Methyl 3’-(amino)[1,1’-biphenyl]-3-carboxylate: Similar structure but with an amino group instead of an acetylamino group.
Methyl 3’-(acetylamino)[1,1’-biphenyl]-4-carboxylate: Similar structure but with the carboxylate ester at a different position.
Uniqueness
Methyl 3’-(acetylamino)[1,1’-biphenyl]-3-carboxylate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
属性
CAS 编号 |
893737-82-1 |
|---|---|
分子式 |
C16H15NO3 |
分子量 |
269.29 g/mol |
IUPAC 名称 |
methyl 3-(3-acetamidophenyl)benzoate |
InChI |
InChI=1S/C16H15NO3/c1-11(18)17-15-8-4-6-13(10-15)12-5-3-7-14(9-12)16(19)20-2/h3-10H,1-2H3,(H,17,18) |
InChI 键 |
IJEVKSDEXJSFKX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


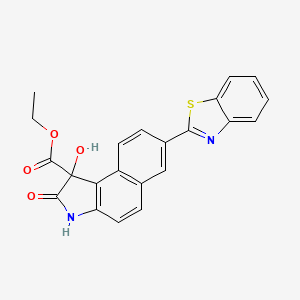

![tert-butyl (4R)-4-chloro-4-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butanoate](/img/structure/B13911610.png)
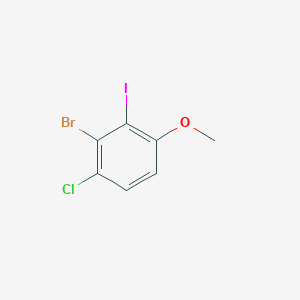
![4-[2-(Tributylstannyl)ethynyl]pyridine](/img/structure/B13911616.png)
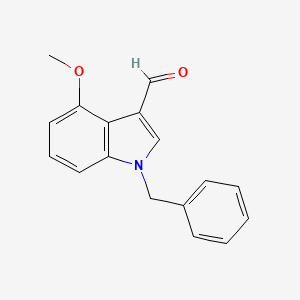
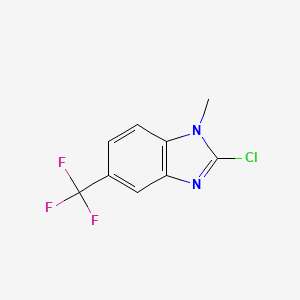
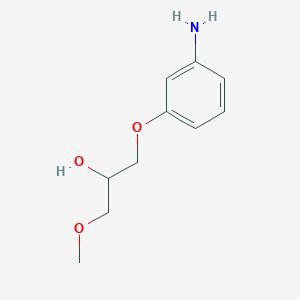
![Tert-butyl 6,6-dimethyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13911651.png)
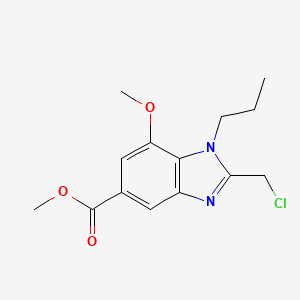
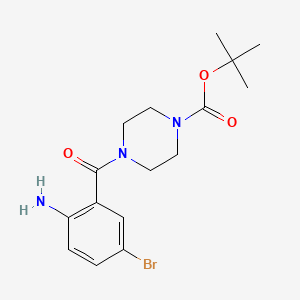
![3-chloro-N-[2-[1-(dimethylsulfamoyl)pyrazol-3-yl]-2-hydroxy-ethyl]propanamide](/img/structure/B13911679.png)
